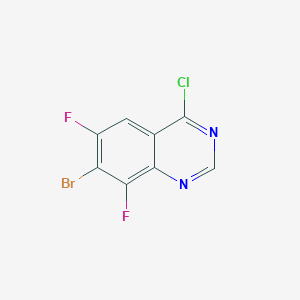

7-Bromo-4-chloro-6,8-difluoroquinazoline

Description

The compound 7-Bromo-4-chloro-6,8-difluoroquinazoline (hypothetical structure based on nomenclature) is a halogenated quinazoline derivative. For this analysis, we assume the target compound shares structural and functional similarities with its dichloro analog, which has the molecular formula C₈HBrCl₂F₂N₂, a purity of 97%, and is available in packaging sizes ranging from 100 mg to 5 g . Its pricing varies by quantity: €255.40 for 100 mg and €533.37 for 1 g .

Properties

IUPAC Name |

7-bromo-4-chloro-6,8-difluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrClF2N2/c9-5-4(11)1-3-7(6(5)12)13-2-14-8(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEFWGGRRSZUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)Br)F)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-6,8-difluoroquinazoline typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinazoline derivatives using reagents such as bromine and chlorine under controlled conditions.

Industrial Production Methods

Industrial production of 7-Bromo-4-chloro-6,8-difluoroquinazoline may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-6,8-difluoroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the quinazoline ring.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.

Common Reagents and Conditions

Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles for substitution reactions.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Bromo-4-chloro-6,8-difluoroquinazoline has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

Biological Research: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-6,8-difluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Halogenated Quinazolines

Key Observations:

Halogen Diversity: The iodo derivative (CAS 2241720-34-1) replaces bromine at C6 with iodine, increasing molecular weight and polarizability, which may enhance binding affinity in hydrophobic pockets . 97%) .

Aromatic Substituents :

- The naphthyl group in CAS 1413376-86-9 expands the aromatic system, likely improving π-π stacking interactions but reducing solubility .

Pricing and Availability: The iodo analog is 25% more expensive than the dichloro-difluoro-bromo compound, reflecting the cost of iodine incorporation . Bulk pricing for the dichloro-difluoro-bromo derivative scales non-linearly (€533.37 for 1g vs. €255.40 for 250 mg), suggesting economies of scale .

Functional Implications in Drug Design

- Electrophilic Reactivity : The dichloro-difluoro-bromo compound (CAS 2248318-27-4) offers multiple sites for nucleophilic substitution, enabling modular derivatization .

- Steric Effects : The naphthyl-substituted quinazoline (CAS 1413376-86-9) may hinder access to active sites due to its bulky substituent .

- Hydrogen Bonding : The hydroxyl group in CAS 2820536-80-7 could enhance solubility but may also introduce metabolic instability .

Notes on Discrepancies and Limitations

Biological Activity

7-Bromo-4-chloro-6,8-difluoroquinazoline is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C8H3BrClF2N3

- Molecular Weight: 295.47 g/mol

- Structure: The compound features a quinazoline core with bromine, chlorine, and fluorine substituents that influence its reactivity and biological interactions.

The biological activity of 7-Bromo-4-chloro-6,8-difluoroquinazoline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to inhibit or activate these targets, leading to various cellular responses. Key mechanisms include:

- Inhibition of Tyrosine Kinases: The compound has been identified as a potential inhibitor of platelet-derived growth factor receptor (PDGFR) phosphorylation, which is crucial in tumor growth and angiogenesis .

- Antimicrobial Activity: Research indicates that quinazoline derivatives can modulate virulence factors in pathogens such as Pseudomonas aeruginosa, suggesting potential applications in antimicrobial therapies.

Anticancer Properties

7-Bromo-4-chloro-6,8-difluoroquinazoline has shown promise as an anticancer agent through various studies:

- Cytotoxicity Against Cancer Cell Lines: The compound exhibits cytotoxic effects against several cancer cell lines by disrupting key signaling pathways involved in tumor growth.

- Inhibition of EGFR: Similar compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which is a common target in cancer therapies .

Antiviral Activity

Recent studies have explored the antiviral properties of quinazoline derivatives, including 7-Bromo-4-chloro-6,8-difluoroquinazoline:

- Inhibition of MERS-CoV: Certain analogues have demonstrated high inhibitory effects against MERS-CoV, with IC50 values indicating significant potency without cytotoxicity .

Table 1: Summary of Biological Activities

Case Study: PDGFR Inhibition

A study focused on the inhibition of PDGFR by quinazoline derivatives highlighted the potential therapeutic benefits in managing malignant proliferative disorders. The research demonstrated that inhibiting PDGFR phosphorylation could reduce tumor growth and metastasis by disrupting angiogenesis processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.